3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine-4-thiol
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Overview
Description
3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine-4-thiol is an organic compound that features a pyridine ring substituted with a chlorine atom, a pyrrolidin-1-ylsulfonyl group, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine-4-thiol typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the nucleophilic substitution reaction at the 4-position of a chlorinated pyridine derivative. The reaction conditions often include the use of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The pyridine ring can be reduced under specific conditions to form a dihydropyridine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles like sodium thiolate or primary amines are used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine-4-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups
Mechanism of Action
The mechanism of action of 3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine-4-thiol involves its interaction with specific molecular targets. The pyrrolidin-1-ylsulfonyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of biological pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
3-(Pyrrolidin-1-ylsulfonyl)pyridine: Lacks the chlorine and thiol groups, making it less reactive in certain chemical reactions.
3-Chloro-5-(morpholin-1-ylsulfonyl)pyridine-4-thiol: Contains a morpholine ring instead of a pyrrolidine ring, which can alter its biological activity and chemical reactivity
Uniqueness
3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine-4-thiol is unique due to the presence of both a chlorine atom and a thiol group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H11ClN2O2S2 |
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Molecular Weight |
278.8 g/mol |
IUPAC Name |
3-chloro-5-pyrrolidin-1-ylsulfonyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C9H11ClN2O2S2/c10-7-5-11-6-8(9(7)15)16(13,14)12-3-1-2-4-12/h5-6H,1-4H2,(H,11,15) |
InChI Key |
KLZYSFIPTGENIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CNC=C(C2=S)Cl |
Origin of Product |
United States |
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